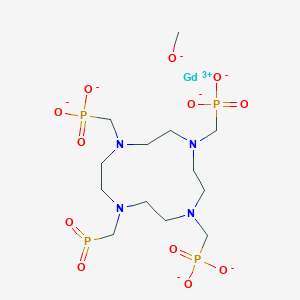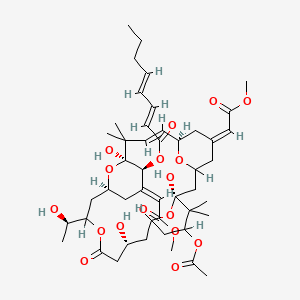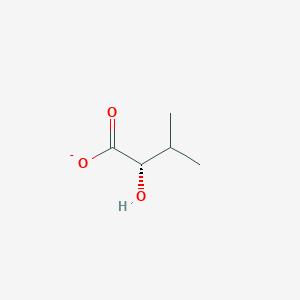
Thiourocanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourocanic acid is a monocarboxylic acid and a member of 1,3-dihydroimidazole-2-thiones.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Gene Characterization
- A study by Muramatsu et al. (2019) identified a novel enzyme, thiourocanate hydratase, which converts thiourocanic acid to 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid. This enzyme was isolated from Burkholderia sp. HME13, a strain utilizing ergothioneine.
Antioxidant and Neuroprotective Effects
- Studies on alpha-lipoic acid, a variant of thioctic acid, have explored its antioxidant properties and its potential in treating various conditions. For instance, Mrakic-Sposta et al. (2018) found that R(+)-thioctic acid could alleviate oxidative stress and peripheral neuropathy in diabetic patients. Similarly, Hager et al. (2001) reported the potential of alpha-lipoic acid as a neuroprotective therapy for Alzheimer's disease.
Applications in Cancer Therapy
- Thioholgamide A, a compound related to thioctic acid, has shown promise in cancer therapy. Dahlem et al. (2020) demonstrated its anti-proliferative effects on cancer cells and its ability to modulate macrophage polarization and metabolism.
Pharmaceutical Technology and Formulation
- The formulation of thioctic acid into tablets and its technological challenges have been explored. Egorova et al. (2021) discussed the physicochemical properties of thioctic acid and strategies to improve its tablet form, focusing on the pharmaceutical development of thioctic acid tablets.
Therapeutic Applications and Clinical Trials
- Thioctic acid's role in rational pharmacotherapy and its inclusion in clinical trials have been analyzed. For example, Eliseeva et al. (2021) reviewed its effectiveness in diabetic and alcoholic polyneuropathy, emphasizing the need for rational prescription based on clinical trial data.
Pharmacokinetics and Bioavailability
- The pharmacokinetic properties and bioavailability of thioctic acid have been investigated, as seen in the work of Kovalevska & Ruban (2018). They studied the physico-chemical properties of thioctic acid, which are crucial for the development of solid dosage forms with improved bioavailability.
Propiedades
Nombre del producto |
Thiourocanic acid |
|---|---|
Fórmula molecular |
C6H6N2O2S |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
(E)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)2-1-4-3-7-6(11)8-4/h1-3H,(H,9,10)(H2,7,8,11)/b2-1+ |
Clave InChI |
ZBKFFCZXHBPGFK-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(NC(=S)N1)/C=C/C(=O)O |
SMILES |
C1=C(NC(=S)N1)C=CC(=O)O |
SMILES canónico |
C1=C(NC(=S)N1)C=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)
